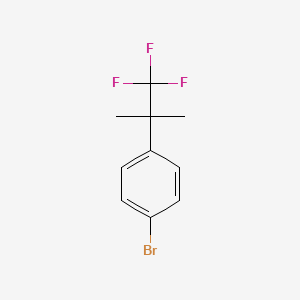

1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c1-9(2,10(12,13)14)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCQUAUGYNBEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216585 | |

| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225380-05-1 | |

| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225380-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

Introduction: The Significance of Fluorinated Moieties in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The trifluoromethyl group (-CF3), in particular, is a prevalent motif known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene (CAS 1225380-05-1) is a key building block that combines the synthetic versatility of a bromo-substituent, ideal for cross-coupling reactions, with a trifluoro-tert-butyl group, offering steric bulk and the aforementioned electronic advantages. This guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of this important intermediate for researchers and professionals in drug development.

Proposed Synthesis Pathway: A Two-Step Approach

A robust and logical synthetic route to this compound can be envisioned through a two-step process commencing with the readily available 1-bromo-4-tert-butylbenzene. This strategy involves an initial oxidation of the tert-butyl group to a tertiary alcohol, followed by a deoxofluorination to install the trifluoromethyl group.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2-(4-Bromophenyl)-2-propanol

The initial step involves the oxidation of the benzylic carbons of the tert-butyl group. While direct oxidation can be challenging, a strong oxidizing agent like potassium permanganate under basic conditions can achieve this transformation.

Experimental Protocol:

-

To a stirred solution of 1-bromo-4-tert-butylbenzene (1 equivalent) in a mixture of pyridine and water, add potassium permanganate (3 equivalents) portion-wise over 1 hour.

-

Heat the reaction mixture to reflux for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with dichloromethane (DCM).

-

Combine the filtrates and wash with a saturated aqueous solution of sodium bisulfite to quench any remaining permanganate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-bromophenyl)-2-propanol.

Part 2: Synthesis of this compound

The second step is a deoxofluorination of the tertiary alcohol. Modern fluorinating reagents such as XtalFluor-E (diethylaminosulfur trifluoride) are effective for this transformation under mild conditions.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-(4-bromophenyl)-2-propanol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of XtalFluor-E (1.5 equivalents) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following is a summary of the expected analytical data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.50 | Doublet | 2H | Ar-H ortho to Br |

| ~7.30 | Doublet | 2H | Ar-H ortho to C(CH₃)₂CF₃ | |

| ~1.70 | Singlet | 6H | -C(CH ₃)₂CF₃ | |

| ¹³C NMR | ~140 | Singlet | - | Ar-C -C(CH₃)₂CF₃ |

| ~132 | Singlet | - | Ar-C H ortho to Br | |

| ~128 | Singlet | - | Ar-C H ortho to C(CH₃)₂CF₃ | |

| ~125 (quartet, J ≈ 285 Hz) | Quartet | - | -C F₃ | |

| ~122 | Singlet | - | Ar-C -Br | |

| ~45 | Singlet | - | -C (CH₃)₂CF₃ | |

| ~25 | Singlet | - | -C(C H₃)₂CF₃ | |

| ¹⁹F NMR | ~ -70 | Singlet | 3F | -CF ₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C stretch |

| 1300-1100 | Strong | C-F stretch |

| 1100-1000 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[3][4]

Predicted MS Data:

| m/z | Interpretation |

| 266/268 | [M]⁺, Molecular ion |

| 251/253 | [M - CH₃]⁺ |

| 187 | [M - Br]⁺ |

| 69 | [CF₃]⁺ |

Experimental Workflow Visualization

Sources

- 1. Aryl (β,β',β″-Trifluoro)- tert-butyl: A Candidate Motif for the Discovery of Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthetic route, and potential applications of the novel compound 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene. As a Senior Application Scientist, this document synthesizes theoretical knowledge with practical insights to offer a robust resource for researchers in medicinal chemistry and materials science. The guide is structured to provide not just data, but also the scientific rationale behind the presented information, ensuring a thorough understanding of this unique molecule.

Introduction

This compound is an intriguing halogenated aromatic compound. Its structure, featuring a brominated phenyl ring and a trifluoromethylated tertiary butyl group, suggests a unique combination of properties that could be of significant interest in the fields of drug discovery and advanced materials. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making it a valuable moiety in the design of new therapeutic agents. This guide aims to provide a detailed characterization of this compound, despite the current scarcity of direct experimental data in the public domain.

Molecular Structure and Identification

The foundational information for this compound is its molecular structure and associated identifiers.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₀BrF₃ | |

| Molecular Weight | 267.09 g/mol | |

| SMILES | CC(C)(C1=CC=C(C=C1)Br)C(F)(F)F | |

| InChI | InChI=1S/C10H10BrF3/c1-9(2,10(12,13)14)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |

| InChIKey | LCCQUAUGYNBEHE-UHFFFAOYSA-N |

Physicochemical Properties: A Predictive Approach

Due to the absence of experimentally determined data for this compound, we turn to predictive models based on Quantitative Structure-Property Relationships (QSPR). These models leverage the vast datasets of known compounds to estimate the properties of novel structures. The predictions presented below are derived from established computational methods and provide a strong starting point for experimental design.

| Property | Predicted Value | Method of Estimation/Rationale |

| Melting Point | 45-55 °C | Estimated based on the melting points of similar substituted benzenes like 1-bromo-4-tert-butylbenzene (15-16 °C) and the general observation that trifluoromethyl groups can increase melting points due to altered crystal packing and intermolecular interactions. |

| Boiling Point | 230-240 °C at 760 mmHg | Estimated by considering the boiling point of 1-bromo-4-tert-butylbenzene (~230 °C) and the contribution of the trifluoromethyl group, which typically increases the boiling point due to increased molecular weight and polarity. |

| Density | 1.45 - 1.55 g/cm³ | Based on the densities of bromobenzene (1.50 g/cm³) and compounds containing a trifluoromethyl group. The presence of both a heavy bromine atom and a dense trifluoromethyl group suggests a density significantly higher than water. |

| logP (Octanol-Water Partition Coefficient) | 4.9 (Predicted) | This value is provided by PubChem and is indicative of high lipophilicity. The presence of the large, nonpolar tert-butyl group and the lipophilic trifluoromethyl group contribute to this property. |

| Aqueous Solubility | Very Low | A direct consequence of the high predicted logP. The molecule is expected to be practically insoluble in water but should exhibit good solubility in nonpolar organic solvents like hexane, toluene, and dichloromethane. |

| pKa | Not Ionizable | The molecule lacks acidic or basic functional groups and is therefore not expected to ionize under typical physiological pH conditions. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a Friedel-Crafts alkylation reaction. This well-established method in organic chemistry allows for the introduction of an alkyl group onto an aromatic ring.

Caption: Proposed Friedel-Crafts alkylation synthesis route.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane or carbon disulfide.

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add bromobenzene (1.0 equivalent) to the flask with stirring.

-

Slow Addition of Alkylating Agent: Slowly add 2-chloro-1,1,1-trifluoro-2-methylpropane (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. The tert-butyl carbocation is relatively stable, which should favor a clean reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will likely be a mixture of ortho and para isomers. The desired para isomer can be purified by column chromatography on silica gel using a nonpolar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) or by recrystallization. The steric bulk of the tertiary butyl group is expected to favor the formation of the para product.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount. While specific toxicity data for this compound is not available, the following guidelines for handling halogenated aromatic compounds should be strictly followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a promising building block in several areas of research:

-

Medicinal Chemistry: The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its inclusion in drug candidates can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.

-

Enhanced Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse functionalities to build complex molecular architectures.

-

Caption: Potential synthetic diversifications via cross-coupling reactions.

-

Materials Science: The combination of a halogenated aromatic ring and a fluorinated alkyl group can impart useful properties to organic materials, such as:

-

Liquid Crystals: The rigid aromatic core and the flexible alkyl chain are common features of liquid crystalline molecules.

-

Organic Electronics: The electronic properties of the aromatic ring can be tuned through the introduction of different substituents, making it a potential component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

-

Conclusion

This compound represents a novel chemical entity with significant potential for a range of scientific applications. While experimental data is currently limited, this in-depth technical guide provides a solid foundation for researchers interested in exploring its properties and utility. The predictive data on its physicochemical characteristics, a detailed synthetic protocol, and a discussion of its potential applications are intended to accelerate further research and development involving this promising molecule. As with any new compound, experimental verification of the predicted properties and optimization of the synthetic route will be crucial next steps.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

An In-Depth Technical Guide to 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, key properties, and commercial availability, offering insights grounded in established scientific principles and practical applications.

Chemical Identity and Significance

CAS Number: 1225380-05-1[1]

Molecular Formula: C₁₀H₁₀BrF₃

Molecular Weight: 267.1 g/mol [2]

Structure:

Caption: Chemical structure of this compound.

The incorporation of a trifluoromethyl (-CF₃) group into aromatic scaffolds is a well-established strategy in modern drug discovery.[3][4][5] This is due to the unique electronic properties and metabolic stability conferred by the C-F bond. The trifluoromethyl group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes, and can also increase its metabolic stability by blocking sites susceptible to enzymatic degradation.[3][5] The bromine atom in this compound serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures. This makes the compound a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[6][7]

Physicochemical Properties

While a comprehensive, experimentally determined set of physicochemical properties for this specific compound is not widely published, we can infer some characteristics based on its structure and data from similar compounds.

| Property | Estimated Value/Information | Source |

| Purity | Min. 95% | [2] |

| Physical State | Likely a solid or high-boiling liquid at room temperature | Inferred from similar structures |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Inferred from similar structures |

| Boiling Point | Not available | |

| Melting Point | Not available |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Friedel-Crafts Alkylation

The initial step would likely be a Friedel-Crafts alkylation of bromobenzene.[8][9] This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation from a suitable alkylating agent. In this case, an appropriate precursor would be 2-chloro-1,1,1-trifluoro-2-methylpropane. The highly electrophilic tertiary carbocation generated would then attack the electron-rich benzene ring. It is important to note that Friedel-Crafts alkylations can be prone to side reactions and rearrangements, so careful optimization of reaction conditions would be necessary.

Step 2: Electrophilic Aromatic Bromination

The subsequent step would involve the bromination of the 4-substituted benzene ring. This is a classic electrophilic aromatic substitution reaction. A brominating agent, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would be used to introduce a bromine atom onto the aromatic ring. The directing effects of the alkyl substituent would favor bromination at the positions ortho and para to it. Given that the para position is already occupied, the bromine would be directed to one of the ortho positions.

Applications in Research and Development

As a "versatile small molecule scaffold," this compound is primarily of interest to researchers in drug discovery and medicinal chemistry.[2] The trifluoromethyl group is a key pharmacophore in many approved drugs, enhancing properties like metabolic stability and receptor binding affinity.[3][4][5]

Potential Applications Include:

-

Fragment-Based Drug Discovery (FBDD): This compound can serve as a starting fragment in FBDD campaigns. Its relatively low molecular weight and the presence of a reactive handle (the bromine atom) make it an ideal candidate for screening against biological targets.

-

Lead Optimization: The trifluoromethylphenyl moiety can be incorporated into existing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The bromine allows for the exploration of the chemical space around a lead molecule through various coupling reactions.

-

Synthesis of Novel Heterocycles: The bromo-functional group can be used to construct a wide range of heterocyclic compounds, which are prevalent in many drug classes.

-

Materials Science: Fluorinated aromatic compounds can also find applications in materials science, for example, in the development of liquid crystals, polymers, and other advanced materials with specific electronic and physical properties.

Commercial Availability and Suppliers

This compound is available from specialized chemical suppliers.

| Supplier | Product Code | Purity | Available Quantities |

| Biosynth (via CymitQuimica) | 3D-AZB38005 | Min. 95% | 50mg, 500mg |

Note: Availability and pricing are subject to change. Please consult the supplier's website for the most current information.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to obtain and review the supplier-specific SDS before handling this compound.

Conclusion

This compound represents a valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle and a property-enhancing trifluoromethyl group makes it an attractive starting point for the development of novel therapeutics and advanced materials. While detailed experimental data on its synthesis and properties are still emerging, its commercial availability provides researchers with access to this promising scaffold. As with all chemical reagents, proper safety precautions are paramount for its handling and use.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

- Synthetic method of 2, 3, 4-trifluoroaniline.

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PMC - NIH. [Link]

-

SAFETY DATA SHEET. HD Supply. [Link]

-

Friedel-Crafts Alkylation. YouTube. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Method for preparing 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl) aniline.

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Česká a slovenská farmacie. [Link]

-

Safety data sheet. CPAChem. [Link]

-

SAFETY DATA SHEET. Castrol. [Link]

-

Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. Semantic Scholar. [Link]

- Process for preparing para-fluoroanilines.

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. Ningbo Inno Pharmchem Co., Ltd. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structural Elucidation

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

This guide provides a comprehensive analysis of the spectral data for this compound, a compound of interest in synthetic chemistry and drug development. As a halogenated aromatic compound featuring a trifluoromethyl group, its structural elucidation relies on a multi-technique spectroscopic approach. This document is designed for researchers, scientists, and professionals in drug development, offering not just data, but the underlying scientific rationale for its interpretation and acquisition.

The molecular structure, with its distinct aromatic and aliphatic regions, provides a unique spectroscopic fingerprint. The following sections will detail the expected outcomes from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its unambiguous identification and quality assessment.

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in an organic molecule. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.[1]

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. The structure of this compound suggests a simple yet informative spectrum.

Data Interpretation and Expected Signals:

The molecule's symmetry results in two primary sets of signals:

-

Aromatic Region: The p-disubstituted benzene ring forms an AA'BB' spin system, which typically appears as two distinct doublets. The protons ortho to the bromine atom (H_a) are in a different electronic environment than those ortho to the trifluoromethyl-containing group (H_b), leading to separate signals.

-

Aliphatic Region: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They will appear as a single, sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic (H_a) | ~ 7.55 | Doublet | 2H | ~ 8.5 |

| Aromatic (H_b) | ~ 7.45 | Doublet | 2H | ~ 8.5 |

| Methyl (-CH₃) | ~ 1.65 | Singlet | 6H | N/A |

Causality: The downfield shift of aromatic protons is due to the deshielding effect of the ring current. The electron-withdrawing nature of the bromine atom and the bulky alkyl group influences the precise chemical shifts of the H_a and H_b protons.[2] The singlet for the methyl groups is a definitive indicator of their equivalence and lack of adjacent protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Employ a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals.

Workflow Visualization

Caption: Figure 1: ¹H NMR Experimental Workflow

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Proton broadband decoupling is standardly used to simplify the spectrum, yielding a single peak for each chemically distinct carbon atom.

Data Interpretation and Expected Signals:

-

Aromatic Carbons: Four signals are expected due to symmetry. Two for the carbons bearing substituents (C-Br and C-C(CH₃)₂CF₃) and two for the protonated carbons.

-

Aliphatic Carbons: Three distinct signals are predicted: one for the two equivalent methyl carbons, one for the central quaternary carbon, and one for the trifluoromethyl carbon. The CF₃ carbon signal will be split into a quartet by the three fluorine atoms (¹J_CF coupling), and the adjacent quaternary carbon will also show coupling to fluorine.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| Aromatic C-C(CH₃)₂CF₃ | ~ 150 | |

| Aromatic C-H | ~ 132 | |

| Aromatic C-H | ~ 128 | |

| Aromatic C-Br | ~ 122 | |

| -C(F₃) | ~ 127 | Quartet (¹J_CF ≈ 285 Hz) |

| Quaternary -C(CH₃)₂ | ~ 40 | Quartet (²J_CF ≈ 25 Hz) |

| Methyl (-CH₃) | ~ 29 | |

Causality: The chemical shifts are governed by the hybridization and electronic environment of each carbon.[3] The carbon attached to the electronegative bromine is shifted downfield, as are the sp² carbons of the aromatic ring. The strong deshielding of the CF₃ carbon and the characteristic C-F coupling patterns are powerful diagnostic tools for confirming the presence of this group.[3]

Workflow Visualization

Caption: Figure 2: Key ¹³C Environments

Fluorine-19 (¹⁹F) NMR Spectroscopy

For any fluorinated molecule, ¹⁹F NMR is a highly sensitive and informative technique.[4][5] It provides direct evidence of the fluorine-containing functional group.

Data Interpretation and Expected Signals:

A single, sharp signal is expected for the three chemically and magnetically equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. As there are no neighboring NMR-active nuclei to couple with (other than the distant aromatic protons), this signal will be a singlet in a proton-decoupled spectrum.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

| -CF₃ | ~ -70 | Singlet |

Causality: The chemical shift of ¹⁹F is highly sensitive to its electronic environment. The observed shift around -70 ppm (relative to CFCl₃) is characteristic of a trifluoromethyl group attached to an sp³ hybridized carbon, providing strong evidence for the proposed structure.[4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.

Data Interpretation and Expected Absorption Bands:

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2870 | C-H Stretch | Aliphatic (Methyl) |

| ~ 1590, 1485 | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | C-F Stretch | Trifluoromethyl |

| ~ 830 | C-H Out-of-Plane Bend | p-disubstituted benzene |

| < 1000 | C-Br Stretch | Aryl Bromide |

Causality: The strong, distinct C-F stretching bands are a key diagnostic feature for this molecule.[6] Furthermore, the C-H out-of-plane bending frequency around 830 cm⁻¹ is highly characteristic of 1,4-disubstitution on a benzene ring, confirming the positional chemistry.

Experimental Protocol: FT-IR Acquisition (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and substructural components.

Data Interpretation and Expected Ions (Electron Ionization - EI):

The molecular formula is C₁₀H₁₀BrF₃.[7]

-

Molecular Ion (M⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion. Two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₁₀H₁₀⁷⁹BrF₃]⁺ and [C₁₀H₁₀⁸¹BrF₃]⁺. The monoisotopic mass is 265.99 Da.[7]

-

Key Fragments: EI is a high-energy technique that causes fragmentation. The most stable fragments will be most abundant.

-

Loss of Methyl ([M-15]⁺): A common fragmentation pathway is the loss of a methyl radical (•CH₃).

-

Benzylic Cleavage: The most probable fragmentation is the cleavage of the C-C bond between the aromatic ring and the quaternary carbon, leading to a highly stable benzylic-type carbocation.

-

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z (approx.) | Ion Assignment | Notes |

|---|---|---|

| 266 / 268 | [M]⁺ | Molecular ion, showing characteristic Br isotope pattern. |

| 251 / 253 | [M - CH₃]⁺ | Loss of a methyl group. |

| 197 | [M - CF₃ - CH₃]⁺ | Loss of trifluoromethyl and methyl groups. |

| 171 / 173 | [C₇H₆Br]⁺ | Fragment corresponding to bromotoluene cation. |

Workflow Visualization

Caption: Figure 3: Primary EI-MS Fragmentation

Conclusion

The structural confirmation of this compound is robustly achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework, while ¹⁹F NMR provides unequivocal evidence of the trifluoromethyl group. IR spectroscopy confirms the presence of key functional groups and the substitution pattern of the aromatic ring. Finally, mass spectrometry validates the molecular weight and elemental composition through the characteristic bromine isotope pattern and predictable fragmentation. This comprehensive dataset serves as a reliable benchmark for the identification and quality control of this compound in research and development settings.

References

-

PubChemLite. (n.d.). This compound (C10H10BrF3). Retrieved January 18, 2026, from [Link]7]

-

Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Available from: [Link]4][5]

-

Kubien, D., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available from: [Link]1]

-

University of Regensburg. (n.d.). NMR Chemical Shifts. Retrieved January 18, 2026, from [Link]2]

-

Thieme. (n.d.). 13C NMR Spectroscopy. In Science of Synthesis. Retrieved January 18, 2026, from [Link]3]

-

ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved January 18, 2026, from [Link]6]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C10H10BrF3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Solubility of 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene in Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene. Due to the absence of published empirical data for this specific compound, this document establishes a robust theoretical solubility profile based on first principles of physical organic chemistry and analysis of its constituent structural motifs. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, designed to empower researchers to generate reliable data for applications in synthesis, formulation, and drug development.

Introduction and Molecular Analysis

This compound is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure is characterized by a p-substituted benzene ring bearing a bromine atom and a bulky, fluorinated tert-butyl group. Understanding the solubility of this compound is a critical first step in its application, influencing reaction conditions, purification strategies (such as crystallization), and formulation for biological screening.

The solubility of a substance is fundamentally governed by the intermolecular forces between the solute and the solvent.[1][2] The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular interaction capabilities will be more soluble in one another.[1][3]

Molecular Structure Deconstruction:

-

p-Bromophenyl Group: The benzene ring itself is nonpolar and lipophilic. The bromine atom introduces a polar C-Br bond, contributing to dipole-dipole interactions, but also increases the molecule's overall size and polarizability, enhancing van der Waals forces.

-

1,1,1-trifluoro-2-methylpropan-2-yl Group (fluoro-tert-butyl): This is a sterically bulky, highly lipophilic group. The three fluorine atoms on the methyl group create a strong dipole moment. However, this group is not capable of donating hydrogen bonds and is a very weak hydrogen bond acceptor. Its primary interactions will be van der Waals forces and dipole-dipole interactions.

Overall, the molecule presents a predominantly nonpolar and lipophilic character, with its large hydrocarbon and fluorocarbon surface area being the dominant feature. Its solubility in polar, protic solvents is expected to be limited due to its inability to participate effectively in hydrogen bonding.[2]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This theoretical assessment serves as a crucial starting point for solvent selection in experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | The primary intermolecular forces in both the solute and solvent are London dispersion forces. The energy cost of breaking solute-solute and solvent-solvent interactions is well-compensated by the formation of new solute-solvent interactions.[1] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High to Moderate | These solvents possess significant dipole moments that can interact favorably with the polar C-Br and C-F bonds of the solute. The lack of strong hydrogen bonding networks in the solvent makes solvation more energetically favorable compared to protic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Very Low | These solvents are characterized by strong hydrogen bonding networks. The solute cannot donate hydrogen bonds and is a poor acceptor, making it difficult to disrupt the solvent's structure. The energy required to break the solvent's hydrogen bonds is not sufficiently recovered through solute-solvent interactions.[1][3] |

| Aqueous | Water | Negligible | The molecule is large, nonpolar, and hydrophobic. It cannot overcome the highly energetic hydrogen bonding network of water, leading to extremely poor solubility. |

Experimental Protocol: Isothermal Saturation Gravimetric Method

To move beyond theoretical prediction, rigorous experimental determination is necessary. The Isothermal Saturation method is a reliable and widely used technique for accurately quantifying the solubility of a solid compound in a solvent.[4]

Underlying Principle

This method involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. A known volume of the saturated supernatant is then carefully isolated, the solvent is evaporated, and the mass of the remaining solute is measured to calculate the solubility.

Materials and Equipment

-

Target Compound: this compound

-

Analytical grade organic solvents

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Temperature-controlled orbital shaker or water bath

-

Syringes (1 mL or 5 mL)

-

Chemically resistant syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum desiccator

-

Positive displacement pipette

Step-by-Step Methodology

-

Preparation: Place a pre-weighed, excess amount of the solid compound into a tared glass vial. The key is to ensure enough solid is present that some remains undissolved at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise, known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the same constant temperature for at least 2 hours. This critical step allows undissolved solid particles to settle, preventing them from being drawn into the sample.[4]

-

Sample Extraction and Filtration: Carefully draw a specific aliquot (e.g., 1.00 mL) of the clear supernatant into a syringe. Attach a syringe filter and dispense the filtered solution into a new, pre-weighed (tared) vial. This filtration step is essential to remove any suspended microparticles that could artificially inflate the final mass.[4]

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the compound.[4] Alternatively, use a vacuum desiccator or a gentle stream of nitrogen.

-

Final Mass Determination: Once the solvent is completely evaporated, transfer the vial to a desiccator to cool to room temperature without absorbing atmospheric moisture. Weigh the vial containing the dry solute residue on the analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = [ (Mass of vial + residue) - (Mass of empty vial) ] / Volume of aliquot (L)

Self-Validation and Trustworthiness

-

Replicates: Perform each measurement in triplicate to ensure reproducibility and calculate the standard deviation.

-

Confirmation of Saturation: Visually confirm the presence of undissolved solid in the equilibration vial before taking the sample.

-

Temperature Control: Maintain a constant temperature (± 0.5 °C) throughout the equilibration and phase separation steps, as solubility is highly temperature-dependent.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Saturation Method.

Caption: Workflow for the Isothermal Saturation Gravimetric Method.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on structurally related compounds like 1-bromo-4-fluorobenzene, appropriate precautions should be taken.[6][7][8]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

-

Hazards: Assumed to be a skin and eye irritant.[7][8] The compound may be harmful if swallowed or inhaled.

Conclusion

While empirical data is not yet available, a thorough analysis of the molecular structure of this compound strongly indicates that it will exhibit high solubility in nonpolar and polar aprotic organic solvents, with poor solubility in polar protic media. For researchers requiring precise quantitative data for applications in synthesis, purification, or formulation, the provided Isothermal Saturation protocol offers a robust and reliable pathway to determine these critical parameters experimentally. This foundational knowledge is indispensable for the effective and efficient application of this novel compound in scientific discovery.

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. [Link]

-

Why do haloalkanes dissolve in organic solvents? (2017). Quora. [Link]

-

Solubility of Organic Compounds - Chemistry Steps. Chemistry Steps. [Link]

-

3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Open Oregon Educational Resources. [Link]

Sources

- 1. quora.com [quora.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

The Strategic Deployment of Trifluoromethylated Aryl Bromides in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Trifluoromethylated aryl bromides have emerged as indispensable building blocks in this endeavor, offering a versatile platform for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of the multifaceted role of these synthons, from their fundamental physicochemical impact to their application in pivotal cross-coupling reactions. We will delve into the causality behind their use, provide detailed experimental protocols for their application, and present case studies of their successful integration into marketed drugs. This guide is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively leverage trifluoromethylated aryl bromides in their drug discovery programs.

The Physicochemical Impact of the Trifluoromethyl Group: A Paradigm Shift in Drug Design

The introduction of a trifluoromethyl group onto an aromatic ring dramatically alters a molecule's properties, often transforming a lead compound with suboptimal characteristics into a viable drug candidate.[1][2] Understanding these effects is paramount to appreciating the strategic value of trifluoromethylated aryl bromides.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450.[3][4] This increased stability often leads to a longer in vivo half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[3]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, a property that can significantly enhance a drug's ability to permeate biological membranes, including the blood-brain barrier.[4][5] This is a critical consideration for drugs targeting the central nervous system and can lead to improved absorption and distribution.[4]

-

Modulation of Electronic Properties and pKa: As a potent electron-withdrawing group, the trifluoromethyl substituent can significantly influence the electron density of the aromatic ring.[1][6] This electronic modulation can enhance the binding affinity of a drug to its target protein through favorable electrostatic interactions.[7] Furthermore, the electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functionalities, which can be crucial for optimizing drug-receptor interactions and solubility.[8]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group.[7] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.

Quantitative Effects of Trifluoromethylation

The impact of trifluoromethylation on key drug-like properties can be quantified, providing a rationale for its incorporation.

| Property | Parent Molecule | Trifluoromethylated Analog | Impact | Reference(s) |

| Lipophilicity (logP) | Toluene | Benzotrifluoride | Increased lipophilicity | [1] |

| pKa | Aniline | 3-(Trifluoromethyl)aniline | Decreased basicity | [1] |

| Metabolic Stability | Phenyl ring | Trifluoromethylphenyl ring | Increased resistance to oxidation | [3][4] |

Synthetic Accessibility: The Gateway to Innovation

Trifluoromethylated aryl bromides are valuable synthons due in part to their accessibility through various synthetic routes. These methods provide a reliable supply of these critical building blocks for drug discovery programs.

Direct Trifluoromethylation of Aryl Bromides

Recent advances in synthetic methodology have enabled the direct trifluoromethylation of aryl bromides, often through copper-catalyzed or photoredox-catalyzed pathways. These methods are particularly valuable for late-stage functionalization, where the trifluoromethyl group is introduced at a later step in a synthetic sequence.[9]

-

Copper-Catalyzed Trifluoromethylation: A common approach involves the use of a copper(I) catalyst in the presence of a trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[10] The reaction proceeds through the formation of a key trifluoromethylcopper(I) intermediate.[10]

-

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals from stable precursors.[11] These radicals can then engage with aryl bromides in a cross-coupling reaction.

Core Applications in Medicinal Chemistry: Building Complexity with Precision

Trifluoromethylated aryl bromides are workhorse building blocks in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct key carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the trifluoromethylated aryl ring can influence the reactivity in these transformations, often necessitating careful optimization of reaction conditions.[12]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, a common motif in pharmaceuticals.[13] The reaction of a trifluoromethylated aryl bromide with an arylboronic acid or ester provides a direct route to these valuable compounds.

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

4-Bromobenzotrifluoride (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene and Water (e.g., 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzotrifluoride, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[14] The coupling of a trifluoromethylated aryl bromide with a primary or secondary amine provides a direct entry to these important motifs. The choice of phosphine ligand is critical for achieving high yields, especially with electron-deficient aryl bromides.[10]

This protocol is a general guideline and may require optimization based on the specific amine coupling partner.

Materials:

-

4-Bromobenzotrifluoride (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

A suitable phosphine ligand (e.g., XPhos, 4 mol%)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with palladium(II) acetate, the phosphine ligand, and the base.

-

Add 4-bromobenzotrifluoride and a magnetic stir bar.

-

Seal the tube and add the anhydrous solvent, followed by the amine via syringe.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase, filter, and concentrate.

-

Purify the residue by column chromatography.

Case Studies: Trifluoromethylated Aryl Bromides in Action

The theoretical benefits and synthetic utility of trifluoromethylated aryl bromides are best illustrated through their application in the synthesis of successful pharmaceuticals.

Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[15] Its structure features a 4-(trifluoromethyl)phenyl group, which is crucial for its selective binding. While various synthetic routes exist, the core pyrazole structure is often formed through the condensation of a diketone with a hydrazine derivative.[5] The trifluoromethylated phenyl moiety is typically introduced via a precursor such as 4-bromo-1-(trifluoromethyl)benzene in earlier synthetic steps to construct the necessary diketone intermediate.

Fluoxetine (Prozac®)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression.[6] The molecule contains a 4-(trifluoromethyl)phenoxy group. The synthesis of fluoxetine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, where an alcohol intermediate displaces a halide from an activated trifluoromethylated aryl halide, such as 4-chlorobenzotrifluoride or 4-bromobenzotrifluoride.[4][6]

Conclusion and Future Perspectives

Trifluoromethylated aryl bromides are undeniably pivotal building blocks in modern medicinal chemistry. Their ability to introduce the trifluoromethyl group, with its profound and beneficial effects on a molecule's pharmacokinetic and pharmacodynamic properties, has cemented their importance in drug discovery. The continued development of novel and efficient synthetic methods for their preparation and their application in robust cross-coupling reactions will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic and creative use of these versatile synthons will remain at the forefront of pharmaceutical innovation.

References

-

Abdel-Wahab, B. F., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]

-

Chen, P., et al. (2019). Late‐stage trifluoromethylation of natural products and medicinal agents. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Cho, J. Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed Central. Available at: [Link]

-

FDA. (n.d.). CELECOXIB | New Drug Approvals. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Available at: [Link]

-

Pearson, D. E., & Wysong, R. D. (1998). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education. Available at: [Link]

-

Penning, T. D., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Pereira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

Reddy, A. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]

-

Rossi, A., et al. (2004). Fluoxetine: A Review on Evidence Based Medicine. Annals of General Hospital Psychiatry. Available at: [Link]

-

Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters. Available at: [Link]

-

Silva, F. C., et al. (2010). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. SciELO. Available at: [Link]

-

So, C. M., & Kwong, F. Y. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

-

SUNTAC. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Available at: [Link]

-

Thansandote, P., & Taillefer, M. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Urata, H., & Fuchikami, T. (1991). Fluoride ions induce a cross-coupling reaction of organic halides with trifluoromethyltrialkylsilanes in the presence of Cu(I) salts under mild reaction conditions. Tetrahedron Letters. Available at: [Link]

-

Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society. Available at: [Link]

-

Weng, Z., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wilger, D. J., et al. (2018). A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes. PubMed Central. Available at: [Link]

-

Ye, Y., & Sanford, M. S. (2012). A mild method for the trifluoromethylation of arylboronic acids has been developed via the merger of photoredox and Cu catalysis with CF3I. Journal of the American Chemical Society. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Zhang, C., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PubMed Central. Available at: [Link]

-

Zhao, X., & MacMillan, D. W. C. (2020). A mild, copper-catalyzed cross-coupling of Ruppert-Prakash type reagents (TMSCF3, TMSC2F5, and TMSC3F7) with aryl and alkyl bromides provides a diverse array of trifluoromethyl, pentafluoroethyl, and heptafluoropropyl adducts. Journal of the American Chemical Society. Available at: [Link]

-

Zultanski, S. L., & Buchwald, S. L. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. zenodo.org [zenodo.org]

- 6. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

role of the 1,1,1-trifluoro-2-methylpropan-2-yl group in molecular design

An In-depth Technical Guide: The Strategic Role of the 1,1,1-Trifluoro-2-methylpropan-2-yl Group in Modern Molecular Design

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties. The 1,1,1-trifluoro-2-methylpropan-2-yl group, a fluorinated analogue of the common tert-butyl moiety, has emerged as a critical tool for overcoming specific challenges in drug design, particularly concerning metabolic stability. This guide provides an in-depth analysis of this functional group, elucidating its impact on molecular properties, its application in overcoming metabolic liabilities, and the synthetic methodologies required for its implementation. Through a detailed case study of the approved drug alpelisib, we illustrate the profound influence of this group in transforming a promising but flawed lead compound into a successful therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies in their work.

Introduction: Overcoming the Limitations of a Ubiquitous Moiety

The tert-butyl group is a frequently employed substituent in organic chemistry and molecular design. Its bulky, three-dimensional structure can provide steric hindrance, shield susceptible parts of a molecule from degradation, and serve as an anchor to fill hydrophobic pockets in protein binding sites.[1] However, the very properties that make it useful also present significant challenges in drug development. The high lipophilicity of the tert-butyl group can contribute to poor aqueous solubility, increased binding to plasma proteins, and off-target effects.[2][3]

Perhaps most critically, the tert-butyl group is often a site of metabolic vulnerability. Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2C9, readily oxidize one of the nine equivalent C-H bonds to form a hydroxylated metabolite.[1] This metabolic pathway often leads to rapid clearance of the drug from the body, reducing its efficacy and duration of action.

Fluorination is a well-established strategy to address such metabolic and physicochemical issues.[4][5] Replacing hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's properties. While fluorination of aromatic rings often increases lipophilicity, the fluorination of aliphatic groups typically has the opposite effect, increasing polarity and reducing LogP.[3] The 1,1,1-trifluoro-2-methylpropan-2-yl group is a bioisosteric replacement for the tert-butyl group, designed specifically to retain its steric bulk while mitigating its metabolic and lipophilicity-related drawbacks.[6][7]

Physicochemical Impact of the 1,1,1-Trifluoro-2-methylpropan-2-yl Group

The substitution of a methyl group with a trifluoromethyl (CF3) group induces significant changes in the local electronic environment and, consequently, the overall properties of the molecule.

Modulation of Lipophilicity and Polarity

The CF3 group is strongly electron-withdrawing and introduces a significant dipole moment. This localized polarity increase makes the 1,1,1-trifluoro-2-methylpropan-2-yl group less lipophilic (lower LogP) than its parent tert-butyl analogue. This shift can improve a compound's aqueous solubility and reduce its tendency to partition into lipid membranes, which can be advantageous for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

Figure 1. Structural and property comparison of the tert-butyl group and its fluorinated analogue.

Enhancement of Metabolic Stability

The primary driver for employing the 1,1,1-trifluoro-2-methylpropan-2-yl group is to block oxidative metabolism. The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), making it resistant to enzymatic cleavage. Furthermore, the strong electron-withdrawing effect of the three fluorine atoms deactivates the adjacent C-C bonds and the remaining C-H bonds on the other two methyl groups, rendering the entire moiety more resistant to CYP-mediated hydroxylation.[7] This "metabolic shielding" effect can dramatically increase the half-life of a drug.

Table 1: Comparative Analysis of Physicochemical Properties

| Property | tert-Butyl Group | 1,1,1-Trifluoro-2-methylpropan-2-yl Group | Rationale for Change |

| Lipophilicity (LogP) | High | Moderated/Lower | The introduction of polar C-F bonds increases the overall polarity of the substituent.[3] |

| Metabolic Stability | Low (Susceptible to Hydroxylation) | High | C-F bonds are stronger than C-H bonds, and the CF3 group deactivates adjacent C-H bonds, preventing CYP-mediated oxidation.[1][7] |

| Steric Profile | Bulky | Very Similar to tert-butyl | The van der Waals radius of fluorine is only slightly larger than hydrogen, preserving the steric bulk. |

| Electronic Nature | Electron-donating (inductive) | Electron-withdrawing | The high electronegativity of fluorine atoms polarizes the substituent.[7] |

Role in Drug Discovery: A Case Study of Alpelisib

The development of alpelisib (brand name Piqray), an inhibitor of the PI3Kα enzyme for the treatment of certain types of breast cancer, provides a definitive example of the 1,1,1-trifluoro-2-methylpropan-2-yl group's strategic value.

During lead optimization, researchers at Novartis identified a potent precursor compound that contained a tert-butyl group.[7] While this compound showed excellent efficacy against the target enzyme, it suffered from high clearance in preclinical studies. Metabolic analysis revealed that the rapid clearance was due to aliphatic hydroxylation of the tert-butyl group.[7]

To solve this problem, the medicinal chemistry team replaced the metabolically vulnerable tert-butyl group with the 1,1,1-trifluoro-2-methylpropan-2-yl group. This strategic substitution successfully blocked the unwanted metabolic pathway, leading to a molecule with a significantly improved pharmacokinetic profile without compromising its high potency. This modified compound, alpelisib, went on to receive FDA approval.[7]

Figure 2. The logical workflow of the metabolic stabilization strategy employed in the development of alpelisib.

Synthetic Methodologies

The successful application of the 1,1,1-trifluoro-2-methylpropan-2-yl group is dependent on efficient and scalable synthetic routes. The key intermediate is the corresponding alcohol, 1,1,1-trifluoro-2-methylpropan-2-ol .[9][10]

Synthesis of the Key Precursor: 1,1,1-Trifluoro-2-methylpropan-2-ol

The most reliable and high-yielding method for preparing this precursor is the Grignard reaction between a methyl magnesium halide and 1,1,1-trifluoroacetone.[9] Earlier methods using reagents like trifluoroacetyl chloride or trifluoroacetic anhydride were reported to have significantly lower yields of around 40-50%.[9]

Figure 3. Simplified workflow for the synthesis of the key 1,1,1-trifluoro-2-methylpropan-2-ol precursor.

Experimental Protocol 1: Preparation of 1,1,1-Trifluoro-2-methylpropan-2-ol

This protocol is a generalized representation based on established Grignard chemistry principles as described in the literature.[9] Researchers should consult specific literature for precise stoichiometry and safety procedures.

Materials:

-

Magnesium turnings

-

Methyl halide (e.g., methyl bromide or methyl iodide)

-

Anhydrous ether solvent (e.g., diethyl ether or THF)